molecular formula C11H14N2O3 B8541942 4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxylic acid

4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B8541942
M. Wt: 222.24 g/mol
InChI Key: KWVLNPQHGPJNIJ-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A mixture of 4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carbonitrile (5.5 g, 0.027 mol) in MeOH/H2O (60 mL, 1:1) was added NaOH (3.25 g, 0.081 mol) and heated to 100° C. overnight. The MeOH was removed in vacuo. The aqueous layer was extracted with EtOAc (2×30 mL) and the organic layers was discarded. The aqueous layer was adjusted pH to 2˜3 with 3N HCl and extracted with EtOAc (6×50 mL). The organic layer was dried over Na2SO4 and concentracted to give 4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxylic acid (4.0 g, yield: 67%). 1H NMR (DMSO-d6 400 MHz): δ13.04 (br, 1H), 8.71 (s, 2H), 3.80-3.70 (m, 2H), 3.60-3.40 (m, 2H), 2.61 (s, 3H), 2.40-2.30 (m, 2H), 2.00-1.85 (m, 2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:14]#N)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1.[OH-:16].[Na+].C[OH:19].O>>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:14]([OH:19])=[O:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C1(CCOCC1)C#N
Name
Quantity
60 mL
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (6×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=N1)C1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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